N-[4-(Perfluoropropylthio)phenyl]acetamide
Overview
Description
N-[4-(Perfluoropropylthio)phenyl]acetamide is a chemical compound that belongs to the class of acetamides. Acetamides are known for their wide range of biological activities and applications in various fields such as chemistry, biology, and medicine. The presence of the perfluoropropylthio group in this compound adds unique properties, making it a subject of interest in scientific research.
Mechanism of Action
Target of Action
The compound is structurally similar to other acetamide derivatives, which have been shown to interact with various targets . .
Mode of Action
Based on the structural similarity to other acetamide derivatives, it can be hypothesized that it may interact with its targets in a similar manner .
Action Environment
Factors such as temperature, pH, and the presence of other compounds could potentially affect the compound’s action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(Perfluoropropylthio)phenyl]acetamide typically involves the reaction of 4-(perfluoropropylthio)aniline with acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme is as follows:
Starting Materials: 4-(Perfluoropropylthio)aniline and acetic anhydride.
Reaction Conditions: The reaction is usually performed in an inert atmosphere, such as nitrogen or argon, to prevent any unwanted side reactions. The temperature is maintained at around 60-80°C.
Procedure: The 4-(perfluoropropylthio)aniline is dissolved in a suitable solvent, such as dichloromethane or chloroform. Acetic anhydride is then added dropwise to the solution with continuous stirring. The reaction mixture is heated to the desired temperature and maintained for several hours until the reaction is complete.
Workup: After the reaction is complete, the mixture is cooled to room temperature and poured into water. The product is extracted using an organic solvent, dried over anhydrous sodium sulfate, and purified by recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, the purification steps may involve advanced techniques such as high-performance liquid chromatography (HPLC) to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
N-[4-(Perfluoropropylthio)phenyl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to convert the compound into its corresponding amine.
Substitution: The acetamide group can participate in nucleophilic substitution reactions, where the acetamide nitrogen can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted acetamides.
Scientific Research Applications
N-[4-(Perfluoropropylthio)phenyl]acetamide has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties. Studies have shown that acetamide derivatives can inhibit enzymes and disrupt cellular processes.
Medicine: Explored for its potential therapeutic applications. Acetamide derivatives have been studied for their anti-inflammatory, analgesic, and antitumor activities.
Industry: Utilized in the development of new materials with unique properties, such as fluorinated polymers and coatings.
Comparison with Similar Compounds
Similar Compounds
N-[4-(Perfluoropropylthio)phenyl]acetamide: Unique due to the presence of the perfluoropropylthio group.
N-(4-(tert-butyl)-phenyl)-2-chloroacetamide: Similar structure but with a tert-butyl group instead of perfluoropropylthio.
N-[4-[(4-aminophenyl)sulfonyl]phenyl]acetamide: Contains a sulfonyl group, leading to different chemical properties and applications.
Uniqueness
The presence of the perfluoropropylthio group in this compound imparts unique properties such as increased lipophilicity and stability. This makes it a valuable compound for research and industrial applications, distinguishing it from other acetamide derivatives.
Properties
IUPAC Name |
N-[4-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)phenyl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8F7NOS/c1-6(20)19-7-2-4-8(5-3-7)21-11(17,18)9(12,13)10(14,15)16/h2-5H,1H3,(H,19,20) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FEUHDYZFHDFFPJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)SC(C(C(F)(F)F)(F)F)(F)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8F7NOS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901348709 | |
Record name | N-[4-(Perfluoropropylthio)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.24 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
315239-40-8 | |
Record name | N-[4-(Perfluoropropylthio)phenyl]acetamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID901348709 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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